molecular formula C9H5F4NO B13430121 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B13430121
M. Wt: 219.14 g/mol
InChI Key: CIQLHQXXZSMWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 4-fluoro-2-methoxybenzotrifluoride, is reacted with a cyanating agent like copper(I) cyanide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects due to the presence of fluoro and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile is unique due to the combination of fluoro, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific applications where these characteristics are desired.

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c1-15-8-3-7(10)6(9(11,12)13)2-5(8)4-14/h2-3H,1H3

InChI Key

CIQLHQXXZSMWIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.